Albaflavenone

Description

This compound has been reported in Streptomyces albidoflavus and Streptomyces coelicolor with data available.

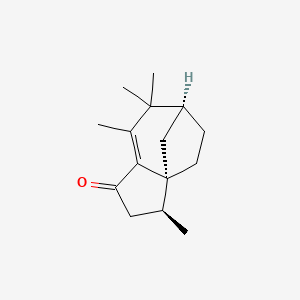

an alpha,beta-unsaturated sesquiterpene ketone with a zizaene skeleton; produced by a streptomycete; structure given in first source

Structure

3D Structure

Properties

Molecular Formula |

C15H22O |

|---|---|

Molecular Weight |

218.33 g/mol |

IUPAC Name |

(1R,2S,8S)-2,6,7,7-tetramethyltricyclo[6.2.1.01,5]undec-5-en-4-one |

InChI |

InChI=1S/C15H22O/c1-9-7-12(16)13-10(2)14(3,4)11-5-6-15(9,13)8-11/h9,11H,5-8H2,1-4H3/t9-,11-,15+/m0/s1 |

InChI Key |

SHUZZAXJEJPUGA-CCUNJIBTSA-N |

Isomeric SMILES |

C[C@H]1CC(=O)C2=C(C([C@H]3CC[C@@]12C3)(C)C)C |

Canonical SMILES |

CC1CC(=O)C2=C(C(C3CCC12C3)(C)C)C |

Synonyms |

2,6,7,7-tetramethyltricyclo(6.2.1.0(1,5))undec-5-en-4-one albaflavenone |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Biosynthesis of Albaflavenone in Streptomyces coelicolor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albaflavenone, a sesquiterpenoid antibiotic, represents a fascinating example of microbial secondary metabolite biosynthesis. First identified in Streptomyces albidoflavus, its presence and the elucidation of its complete biosynthetic pathway in the model actinomycete, Streptomyces coelicolor A3(2), have provided significant insights into terpenoid antibiotic formation.[1][2] This technical guide provides an in-depth overview of the discovery, biosynthetic pathway, and experimental methodologies associated with this compound in S. coelicolor.

The this compound Biosynthetic Pathway: A Two-Enzyme Cascade

The biosynthesis of this compound in S. coelicolor is a remarkably efficient process, encoded by a two-gene operon comprising sco5222 and sco5223.[1][3][4] These genes encode for two key enzymes that catalyze the conversion of the primary metabolite farnesyl diphosphate (FPP) into the final antibiotic product.

The first step is the cyclization of the linear precursor, FPP, into the tricyclic hydrocarbon, (+)-epi-isozizaene. This complex rearrangement is catalyzed by the epi-isozizaene synthase , the protein product of the sco5222 gene.[1][4] This enzyme belongs to the terpene synthase family and requires Mg2+ for its catalytic activity.[5]

The second and final stage of the pathway involves a two-step allylic oxidation of epi-isozizaene. This is catalyzed by a cytochrome P450 monooxygenase, CYP170A1 , which is encoded by the sco5223 gene.[1][3] CYP170A1 first hydroxylates epi-isozizaene to form an intermediate, albaflavenol. Subsequently, the same enzyme oxidizes the hydroxyl group to a ketone, yielding the final product, this compound.[1] Interestingly, the first oxidation step is not stereospecific, resulting in a mixture of albaflavenol epimers.[1]

Quantitative Data

While extensive research has elucidated the pathway, precise quantitative data on production titers and enzyme kinetics remain somewhat limited in publicly available literature. The following tables summarize the available information.

Table 1: In Vivo Production of this compound and Precursors

| Strain | Compound | Relative Production Level | Reference |

| S. coelicolor M145 (Wild-Type) | Epi-isozizaene | Detected | [1] |

| S. coelicolor M145 (Wild-Type) | Albaflavenol | Detected | [1] |

| S. coelicolor M145 (Wild-Type) | This compound | Detected | [1] |

| S. coelicolor Δsco5223 (CYP170A1 Knockout) | Epi-isozizaene | Detected | [1] |

| S. coelicolor Δsco5223 (CYP170A1 Knockout) | Albaflavenol | Not Detected | [1] |

| S. coelicolor Δsco5223 (CYP170A1 Knockout) | This compound | Not Detected | [1] |

Table 2: Enzyme Kinetic Parameters

| Enzyme | Substrate(s) | Parameter | Value | Reference |

| CYP170A1 | FPP and Epi-isozizaene | kcat | ~3-fold decrease for both activities when both substrates are present | [6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound discovery and biosynthesis.

Protocol 1: Cultivation of Streptomyces coelicolor for this compound Production

-

Strain: Streptomyces coelicolor A3(2) M145 (wild-type) and the corresponding Δsco5223 knockout mutant.

-

Media: Prepare Yeast Extract-Malt Extract (YEME) medium.

-

Inoculation: Inoculate 500 mL of YEME medium with a fresh spore suspension of S. coelicolor.

-

Incubation: Incubate the cultures at 30°C with shaking at 280 rpm for 2 to 5 days.[1]

-

Harvesting: Centrifuge the fermentation cultures at 3500 x g (4,000 rpm) for 10 minutes to pellet the mycelia.[1]

Protocol 2: Extraction of this compound and Precursors

-

Solvent System: Prepare a solvent mixture of pentane and methylene chloride in a 4:1 ratio.[1]

-

Extraction: Resuspend the mycelial pellet from the 500 mL culture in the solvent mixture. Adjust the pH to 5.

-

Incubation: Shake the mixture for 2 hours to ensure efficient extraction of the hydrophobic metabolites.[1]

-

Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases.

-

Drying and Concentration: Collect the organic phase and dry it over anhydrous sodium sulfate (Na2SO4) for 20 minutes on ice. Concentrate the dried extract to a final volume of 200 µL under a stream of nitrogen gas.[1]

Protocol 3: In Vitro Assay for Epi-isozizaene Synthase (SCO5222)

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 1.0 mM MgCl2, and 0.1 mM NaN3.[7]

-

Enzyme: Add purified recombinant epi-isozizaene synthase to the reaction mixture.

-

Substrate: Initiate the reaction by adding farnesyl diphosphate (FPP).

-

Incubation: Incubate the reaction overnight at room temperature.[7]

-

Product Extraction: Overlay the reaction with a 1:1 mixture of hexanes:ethyl acetate to capture the volatile sesquiterpene product. Extract the reaction mixture three times with the organic solvent.[7]

-

Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 4: In Vitro Assay for CYP170A1 (SCO5223) Monooxygenase Activity

-

Reconstitution Mixture: Reconstitute 1 nmol of purified CYP170A1 with 10 nmol of E. coli flavodoxin and 2 nmol of E. coli flavodoxin reductase in 400 µL of 50 mM Tris-HCl buffer (pH 8.2) containing 20% (v/v) glycerol.[1]

-

Substrate: Add 20 nmol of epi-isozizaene dissolved in a small amount of DMSO (final concentration 1%).[1]

-

Initiation: Start the reaction by adding NADPH.

-

Incubation: Incubate the reaction mixture in a shaking water bath.

-

Quenching and Extraction: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

Analysis: Analyze the extracted products by GC-MS.

Protocol 5: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Injection: Inject 2 µL of the concentrated extract into the GC-MS system.

-

Column: Use a fused silica capillary column suitable for terpene analysis.

-

Carrier Gas: Use helium as the carrier gas.

-

Temperature Program:

-

Initial temperature: 70°C, hold for 4 minutes.

-

Ramp: Increase to 300°C at a rate of 10°C/min.

-

Final hold: 300°C for 2 minutes.

-

-

Mass Spectrometry: Operate the mass spectrometer in electron impact (EI) positive ion full-scan mode with an ionization energy of 70 eV.

Signaling Pathways and Regulation

The regulation of the sco5222-sco5223 operon is not yet fully understood. However, studies on operon expression in Streptomyces coelicolor suggest a complex regulatory network that can involve internal promoters and a general downward trend in expression from the first to the last gene in an operon.[8] This implies that the expression levels of sco5222 and sco5223 may not be equal, allowing for fine-tuned control of the biosynthetic pathway. Further research is needed to identify the specific transcription factors and signaling molecules that govern the expression of the this compound gene cluster.

Conclusion

The discovery of this compound and the characterization of its biosynthetic pathway in Streptomyces coelicolor have provided a clear and concise model for sesquiterpenoid antibiotic formation. The two-step enzymatic cascade, from a linear precursor to a complex tricyclic antibiotic, highlights the metabolic prowess of these soil-dwelling bacteria. While the fundamental steps of biosynthesis are well-established, future research focusing on the specific regulatory mechanisms controlling the sco5222-sco5223 operon and the detailed kinetic characterization of the biosynthetic enzymes will be crucial for a complete understanding and potential bioengineering of this pathway for enhanced antibiotic production.

References

- 1. Biosynthesis of the Sesquiterpene Antibiotic this compound in Streptomyces coelicolor A3(2) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of the Sesquiterpene Antibiotic this compound in Streptomyces coelicolor A3(2)* | Semantic Scholar [semanticscholar.org]

- 3. Biosynthesis of the sesquiterpene antibiotic this compound in Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. EC 4.2.3.37 [iubmb.qmul.ac.uk]

- 6. Crystal Structure of this compound Monooxygenase Containing a Moonlighting Terpene Synthase Active Site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reprogramming the Cyclization Cascade of epi-Isozizaene Synthase to Generate Alternative Terpene Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of gene expression in operons of Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Albaflavenone from Farnesyl Diphosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albaflavenone is a sesquiterpenoid antibiotic produced by soil-dwelling bacteria of the genus Streptomyces, notably Streptomyces coelicolor A3(2).[1][2] Its unique tricyclic zizaene skeleton and biological activity have made its biosynthetic pathway a subject of significant scientific interest. This technical guide provides a detailed overview of the enzymatic cascade that transforms the ubiquitous isoprenoid precursor, farnesyl diphosphate (FPP), into this compound. The pathway is characterized by a two-step process involving a terpene cyclase and a cytochrome P450 monooxygenase.[1][2][3]

Core Biosynthetic Pathway

The biosynthesis of this compound from farnesyl diphosphate is a two-step enzymatic process.

-

Cyclization of Farnesyl Diphosphate: The pathway initiates with the cyclization of the linear precursor, farnesyl diphosphate, into the tricyclic sesquiterpene hydrocarbon, (+)-epi-isozizaene.[4][5] This complex rearrangement is catalyzed by the enzyme epi-isozizaene synthase.[4][6]

-

Oxidation of epi-Isozizaene: The hydrocarbon intermediate, epi-isozizaene, undergoes two subsequent oxidation reactions catalyzed by a single cytochrome P450 enzyme, CYP170A1.[1][2][7] This enzyme first hydroxylates epi-isozizaene to form an epimeric mixture of albaflavenols, which are then further oxidized to the final product, this compound.[2][5]

Figure 1: The biosynthetic pathway of this compound from farnesyl diphosphate.

Key Enzymes and Their Mechanisms

epi-Isozizaene Synthase

epi-Isozizaene synthase, encoded by the sco5222 gene in S. coelicolor, is a class I terpene cyclase that catalyzes a complex carbocation-driven cyclization cascade.[1][2][5] The active site of the enzyme is predominantly hydrophobic, featuring key aromatic residues that template the folding of the flexible farnesyl diphosphate substrate and stabilize the various carbocation intermediates.[8][9][10] The reaction is initiated by the metal-dependent ionization of the diphosphate group from FPP.[5]

Cytochrome P450 CYP170A1

CYP170A1, encoded by the sco5223 gene which is translationally coupled to sco5222, is a versatile cytochrome P450 monooxygenase.[1][2][5] It is responsible for the final two oxidative steps in this compound biosynthesis.[1][2] A notable characteristic of CYP170A1 is its lack of stereoselectivity in the initial hydroxylation of epi-isozizaene, producing an epimeric mixture of albaflavenols.[11] Both of these epimers then serve as substrates for the subsequent oxidation to this compound.[2][11] Interestingly, CYP170A1 has been shown to be a bifunctional enzyme, also capable of synthesizing farnesene isomers from farnesyl diphosphate in a redox-independent manner, indicating a second, distinct active site.[11][12][13]

Quantitative Data

The following table summarizes the product distribution of wild-type and mutant epi-isozizaene synthase, highlighting the fidelity of the enzyme and the potential for generating alternative terpene products through active site engineering.

| Enzyme Variant | Major Product(s) | Relative Abundance (%) | Reference |

| Wild-type EIZS (30°C) | epi-Isozizaene | ~80 | [14] |

| Wild-type EIZS (4°C) | epi-Isozizaene | ~100 | [14] |

| F96S EIZS | Sesquisabinene A | 78 | [10] |

| F96M EIZS | Sesquisabinene A | 91 | [10] |

| F96Q EIZS | Sesquisabinene A | 97 | [10] |

| F95S EIZS | Monocyclic sesquiterpenes | Mixture | [9] |

| F95Q EIZS | β- and γ-Curcumene | >50 | [14] |

| F95S–F198S EIZS (18°C) | α-Bisabolol | 65 | [15] |

| F95S–F198S EIZS (4°C) | α-Bisabolol | 74 | [15] |

Experimental Protocols

Expression and Purification of epi-Isozizaene Synthase

A detailed protocol for the expression and purification of epi-isozizaene synthase is crucial for in vitro characterization of the enzyme. The following is a generalized workflow based on published methods.

Figure 2: A generalized experimental workflow for the expression and purification of epi-isozizaene synthase.

Methodology:

-

Cloning: The gene encoding epi-isozizaene synthase (sco5222) is amplified from S. coelicolor genomic DNA and cloned into a suitable expression vector, often containing a polyhistidine tag for purification.

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3).

-

Culture and Induction: The transformed E. coli are cultured in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (OD600 of ~0.6-0.8). Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 16-20°C) overnight.

-

Cell Lysis and Clarification: Cells are harvested by centrifugation and resuspended in a lysis buffer. Lysis is typically achieved by sonication on ice. The cell lysate is then clarified by ultracentrifugation to remove cell debris.

-

Protein Purification: The soluble fraction containing the His-tagged protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The target protein is then eluted with a buffer containing a higher concentration of imidazole.

-

Purity Assessment: The purity of the eluted protein is assessed by SDS-PAGE.

In Vitro Enzyme Assay for epi-Isozizaene Synthase

Methodology:

-

Reaction Mixture: A typical reaction mixture contains a suitable buffer (e.g., HEPES), MgCl₂, dithiothreitol (DTT), the purified epi-isozizaene synthase, and the substrate, farnesyl diphosphate.

-

Incubation: The reaction is initiated by the addition of the substrate and incubated at a specific temperature (e.g., 30°C) for a defined period.

-

Extraction: The reaction is quenched, and the products are extracted with an organic solvent such as hexane or ethyl acetate.

-

Analysis: The organic extract is concentrated and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the terpene products.

In Vitro Reconstitution of the CYP170A1-Catalyzed Oxidation

Methodology:

-

Reaction Components: The in vitro assay for CYP170A1 requires the purified P450 enzyme, a redox partner system (typically consisting of a flavodoxin and a flavodoxin reductase), an NADPH-regenerating system, and the substrate, epi-isozizaene.[7]

-

Incubation: The reaction mixture is incubated, often with shaking to ensure adequate oxygenation.

-

Extraction and Analysis: The products (albaflavenols and this compound) are extracted with an organic solvent and analyzed by GC-MS.

Conclusion

The biosynthesis of this compound from farnesyl diphosphate is a well-characterized pathway that serves as a model for understanding the enzymatic logic of sesquiterpenoid antibiotic formation. The two key enzymes, epi-isozizaene synthase and CYP170A1, exhibit fascinating catalytic mechanisms that have been elucidated through a combination of genetic, biochemical, and structural studies. The amenability of epi-isozizaene synthase to protein engineering opens up possibilities for the biocatalytic production of novel, high-value terpenes for applications in pharmaceuticals and biofuels.[9][16][17] Further investigation into the structure-function relationships of these enzymes will undoubtedly continue to provide valuable insights for synthetic biology and drug development.

References

- 1. Biosynthesis of the Sesquiterpene Antibiotic this compound in Streptomyces coelicolor A3(2)* | Semantic Scholar [semanticscholar.org]

- 2. Biosynthesis of the Sesquiterpene Antibiotic this compound in Streptomyces coelicolor A3(2) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of the sesquiterpene antibiotic this compound in Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of the sesquiterpene antibiotic this compound in Streptomyces coelicolor. Mechanism and stereochemistry of the enzymatic formation of epi-isozizaene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Elucidating the enzymatic mechanism of epi-isozizaene synthase [morressier.com]

- 7. researchgate.net [researchgate.net]

- 8. Reprogramming the Cyclization Cascade of epi-Isozizaene Synthase to Generate Alternative Terpene Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Crystal Structure of this compound Monooxygenase Containing a Moonlighting Terpene Synthase Active Site - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cytochromes P450 for natural product biosynthesis in Streptomyces: sequence, structure, and function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Crystal Structure of F95Q epi-Isozizaene Synthase, an Engineered Sesquiterpene Cyclase that Generates Biofuel Precursors β- and γ-Curcumene - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Reprogramming the Cyclization Cascade of epi-Isozizaene Synthase to Generate Alternative Terpene Products - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Epi-isozizaene Synthase in the Biosynthesis of Albaflavenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal function of epi-isozizaene synthase in the production of the sesquiterpene antibiotic, albaflavenone. Found in various Streptomyces species, the biosynthesis of this compound is a two-step enzymatic process, initiated by the complex cyclization reaction catalyzed by epi-isozizaene synthase. This document provides a comprehensive overview of the biosynthetic pathway, detailed experimental protocols for its study, and quantitative data on enzyme activity, serving as a valuable resource for researchers in natural product biosynthesis and drug development.

The this compound Biosynthetic Pathway: A Two-Enzyme Cascade

The production of this compound is a remarkably efficient process, primarily involving two key enzymes encoded by a conserved two-gene operon in Streptomyces coelicolor and other related species[1][2]. The pathway begins with the ubiquitous isoprenoid precursor, farnesyl diphosphate (FPP), and proceeds as follows:

-

Cyclization by Epi-isozizaene Synthase (EIZS): The first committed step is the conversion of the linear FPP molecule into the complex tricyclic hydrocarbon, (+)-epi-isozizaene[3][4][5]. This intricate multistep cyclization is catalyzed by the sesquiterpene cyclase, epi-isozizaene synthase (EIZS), a class I terpene synthase[6][7]. The enzyme's active site acts as a template, guiding the flexible FPP substrate through a series of carbocation intermediates to form the specific epi-isozizaene scaffold[5][6][8]. This reaction requires Mg2+ as a cofactor[9].

-

Oxidation by Cytochrome P450 CYP170A1: Following the formation of epi-isozizaene, a cytochrome P450 monooxygenase, CYP170A1, catalyzes two sequential allylic oxidations of the epi-isozizaene molecule[4][10][11]. This two-step oxidation process first produces an epimeric mixture of albaflavenols, which are then further oxidized to the final product, this compound[10][11].

The genes encoding for EIZS (e.g., sco5222 in S. coelicolor) and CYP170A1 (e.g., sco5223 in S. coelicolor) are typically located adjacent to each other on the chromosome, suggesting a strong evolutionary pressure to maintain this coupled biosynthetic pathway[4][10][11].

Quantitative Data on Epi-isozizaene Synthase Activity

The fidelity and efficiency of epi-isozizaene synthase have been subjects of detailed enzymatic studies. The enzyme exhibits high fidelity, particularly at lower temperatures. However, at elevated temperatures, the enzyme's promiscuity increases, leading to the formation of minor, alternative sesquiterpene products. This characteristic highlights the intricate control the enzyme exerts over the complex carbocation cascade.

| Parameter | Value | Conditions | Reference |

| Product Fidelity (Epi-isozizaene) | 99% | 4°C | [5][6][12] |

| 93% | 20°C | [6] | |

| 79% | 30°C | [5][6][12] | |

| Cofactor Requirement | Mg2+ | - | [9] |

Experimental Protocols

This section details the key experimental methodologies employed in the characterization of the this compound biosynthetic pathway.

Gene Knockout and Complementation Studies

To confirm the involvement of epi-isozizaene synthase and CYP170A1 in this compound biosynthesis, gene knockout experiments are crucial.

Methodology:

-

Construction of Gene Disruption Cassette: A cassette containing an antibiotic resistance gene (e.g., apramycin resistance) is constructed to replace the target gene (sco5222 or sco5223) in the Streptomyces coelicolor chromosome.

-

Protoplast Transformation: The disruption cassette is introduced into S. coelicolor protoplasts via polyethylene glycol-mediated transformation.

-

Selection of Mutants: Transformants are selected on media containing the appropriate antibiotic. Double-crossover events, resulting in the replacement of the target gene, are confirmed by PCR analysis.

-

Metabolite Analysis: The culture extracts of the wild-type and mutant strains are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to detect the presence or absence of epi-isozizaene, albaflavenols, and this compound[10][11]. Disruption of the CYP170A1 gene was shown to abolish the biosynthesis of both this compound and albaflavenols, but not epi-isozizaene[10][11].

Heterologous Expression and Purification of Epi-isozizaene Synthase

For in vitro characterization, epi-isozizaene synthase is typically expressed in a heterologous host, such as Escherichia coli.

Methodology:

-

Gene Cloning: The gene encoding epi-isozizaene synthase (sco5222) is amplified by PCR and cloned into an expression vector (e.g., pET28a(+)) containing a purification tag (e.g., His-tag)[13].

-

Protein Expression: The expression vector is transformed into an E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG)[13].

-

Cell Lysis and Purification: The E. coli cells are harvested, lysed, and the His-tagged epi-isozizaene synthase is purified from the cell-free extract using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography[13].

In Vitro Enzyme Assays

Purified epi-isozizaene synthase is used in in vitro assays to determine its enzymatic activity and product profile.

Methodology:

-

Reaction Mixture: The assay mixture typically contains the purified enzyme, the substrate farnesyl diphosphate (FPP), and a buffer containing MgCl2[10].

-

Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period[10].

-

Product Extraction: The reaction products (sesquiterpenes) are extracted from the aqueous mixture using an organic solvent (e.g., pentane or hexane).

-

GC-MS Analysis: The extracted products are analyzed by GC-MS to identify and quantify the produced sesquiterpenes[10].

Analysis of Metabolites from Streptomyces Cultures

To analyze the production of this compound and its precursors in vivo, metabolites are extracted from Streptomyces coelicolor cultures.

Methodology:

-

Cultivation: S. coelicolor strains (wild-type and mutants) are grown in a suitable liquid medium (e.g., yeast extract-malt extract medium)[10].

-

Extraction: The culture broth is extracted with an organic solvent mixture, such as pentane:methylene chloride[10].

-

Concentration and Analysis: The organic extracts are dried, concentrated, and analyzed by GC-MS to identify and compare the metabolite profiles of the different strains[10].

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in this compound biosynthesis and its investigation.

Caption: The biosynthetic pathway of this compound from farnesyl diphosphate.

Caption: Experimental workflow for gene knockout studies in Streptomyces.

Caption: The central role and significance of epi-isozizaene synthase.

Conclusion

Epi-isozizaene synthase is a fascinating enzyme that plays a non-negotiable role in the biosynthesis of the antibiotic this compound. Its ability to catalyze a complex cyclization reaction with high fidelity is a testament to the elegance of natural product biosynthesis. A thorough understanding of its mechanism and the overall biosynthetic pathway is crucial for efforts in synthetic biology to engineer novel antibiotics and other high-value terpenoid compounds. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore and harness the potential of this remarkable enzyme.

References

- 1. researchgate.net [researchgate.net]

- 2. pure.solent.ac.uk [pure.solent.ac.uk]

- 3. Biosynthesis of the sesquiterpene antibiotic this compound in Streptomyces coelicolor. Mechanism and stereochemistry of the enzymatic formation of epi-isozizaene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Reprogramming the Cyclization Cascade of epi-Isozizaene Synthase to Generate Alternative Terpene Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Epi-isozizaene synthase - Wikipedia [en.wikipedia.org]

- 10. Biosynthesis of the Sesquiterpene Antibiotic this compound in Streptomyces coelicolor A3(2) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biosynthesis of the sesquiterpene antibiotic this compound in Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. osti.gov [osti.gov]

- 13. Structure of Epi-Isozizaene Synthase from Streptomyces coelicolor A3(2), a Platform for New Terpenoid Cyclization Templates - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Isolation of Albaflavenone

Introduction: Albaflavenone is a tricyclic sesquiterpenoid antibiotic first isolated from Streptomyces albidoflavus.[1][2] This volatile compound is known for its characteristic earthy, camphor-like odor and exhibits antibacterial properties.[3][4] As a secondary metabolite, its production is linked to specific gene clusters within certain bacterial species, primarily belonging to the genus Streptomyces. This guide provides a comprehensive overview of the natural sources of this compound, its biosynthetic pathway, and detailed methodologies for its isolation and purification, tailored for researchers and professionals in drug development and natural product chemistry.

Natural Sources of this compound

This compound is a natural product synthesized by several species of soil-dwelling bacteria of the genus Streptomyces. The primary and most well-documented producers are Streptomyces albidoflavus and Streptomyces coelicolor A3(2).[1][5] Research has confirmed its presence in various other Streptomyces species, indicating a conserved biosynthetic pathway among these microorganisms.[1][4]

| Microorganism | Significance | Citations |

| Streptomyces albidoflavus | Original source of isolation. | [1][2] |

| Streptomyces coelicolor A3(2) | Model organism for studying the this compound biosynthetic pathway. | [3][5][6] |

| Streptomyces avermitilis | Contains a homologous gene cluster for this compound biosynthesis. | [3][4] |

| Streptomyces sviceus | Contains a likely orthologous gene for epi-isozizaene synthase. | [4] |

| Streptomyces viridochromogenes | Confirmed producer of this compound. | [1] |

| Streptomyces albus | Confirmed producer of this compound. | [1] |

Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces coelicolor A3(2) is a well-characterized pathway involving a two-gene operon (sco5222 and sco5223).[3][7] The process begins with the universal sesquiterpene precursor, farnesyl diphosphate (FPP).

-

Cyclization of FPP: The enzyme epi-isozizaene synthase, encoded by the sco5222 gene, catalyzes the complex cyclization of FPP into the tricyclic hydrocarbon, epi-isozizaene.[3][6][8]

-

Two-Step Oxidation: The cytochrome P450 monooxygenase, CYP170A1, encoded by the sco5223 gene, then carries out two sequential allylic oxidations of epi-isozizaene.[3][6] This process first yields an epimeric mixture of intermediates called albaflavenols.[3]

-

Formation of this compound: The same enzyme, CYP170A1, catalyzes the further oxidation of the albaflavenols to the final product, this compound.[3][7]

Isolation and Purification Protocols

The isolation of this compound from Streptomyces cultures is a multi-step process involving fermentation, extraction, and chromatographic purification. The following protocols are synthesized from established methodologies.[1][3]

Fermentation

This protocol is based on the cultivation of Streptomyces coelicolor or Streptomyces albidoflavus.

-

Media Preparation: Prepare Yeast Extract-Malt Extract (YEME) medium.[3]

-

Inoculation: Inoculate the sterile YEME medium with a spore suspension or a seed culture of the desired Streptomyces strain.

-

Incubation:

Extraction of this compound

This compound is a hydrophobic secondary metabolite, and its extraction is typically performed from the mycelia (cell pellet).

-

Harvesting: Centrifuge the fermentation culture (e.g., 3500 x g for 10-30 minutes) to separate the mycelia from the supernatant.[1][3]

-

Solvent Extraction:

-

Resuspend the cell pellet in a biphasic solvent system. A common mixture is pentane:dichloromethane (4:1 v/v).[1][3]

-

Perform the extraction multiple times (e.g., three times) with vigorous mixing for an extended period (e.g., 2 hours) to ensure efficient transfer of this compound into the organic phase.[3]

-

For larger scale purifications, ethyl acetate can be used after acidifying the harvested cells.[1]

-

-

Phase Separation: Collect the upper organic layer.

-

Drying and Concentration: Dry the collected organic extracts over anhydrous sodium sulfate (Na₂SO₄) on ice for approximately 20 minutes. Concentrate the dried extract under a stream of nitrogen gas to a small volume.[1][3]

Chromatographic Purification

High-Performance Liquid Chromatography (HPLC) is the preferred method for purifying this compound from the concentrated crude extract.

-

Column: A silica column (e.g., 5-µm, 10 x 150 mm) is effective for separation.[1]

-

Mobile Phase: A linear gradient elution is employed, typically starting with a higher polarity mixture and moving to a non-polar solvent. For example, a gradient from 65% ethyl acetate to 100% hexane over 25 minutes.[1]

-

Flow Rate: A typical flow rate is 1.5 mL/min.[1]

-

Detection: Monitor the elution profile using UV detection, for instance, at 254 nm.[1]

-

Fraction Collection: Collect fractions based on the detector signal.

-

Analysis and Pooling: Analyze the collected fractions using Gas Chromatography-Mass Spectrometry (GC/MS) to identify those containing pure this compound. Pool the pure fractions and store them at -20°C.[1]

Analytical Characterization Data

The identity and purity of isolated this compound are confirmed using standard analytical techniques, primarily GC/MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

| Analytical Technique | Parameter | Observed Value | Citations |

| Gas Chromatography (GC) | Column | Fused silica HP5 (25-m, 0.32-mm ID) | [3] |

| Temperature Program | 70°C (4 min), ramp 10°C/min to 300°C, hold 2 min | [3] | |

| Retention Time (tᵣ) | 12.3 min | [3] | |

| Mass Spectrometry (MS) | Ionization | Electron Impact (EI), 70 eV | [3] |

| Mass-to-charge ratio (m/z) | 218 | [3] | |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR | Spectra are in complete agreement with published data for this compound. | [3] |

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a sesquiterpene ketone with a zizaene skeleton produced by a streptomycete with a new rope morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of the Sesquiterpene Antibiotic this compound in Streptomyces coelicolor A3(2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | C15H22O | CID 25137938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Biosynthesis of the sesquiterpene antibiotic this compound in Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis of the sesquiterpene antibiotic this compound in Streptomyces coelicolor. Mechanism and stereochemistry of the enzymatic formation of epi-isozizaene - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Albaflavenone Against Bacillus subtilis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albaflavenone, a tricyclic sesquiterpenoid antibiotic, has demonstrated biological activity against the Gram-positive bacterium Bacillus subtilis.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's effects on B. subtilis, including established experimental protocols for assessing its antimicrobial properties. While specific quantitative data on the Minimum Inhibitory Concentration (MIC) and the precise mechanism of action of this compound against B. subtilis are not extensively documented in publicly available literature, this guide outlines standardized methodologies and discusses the potential mechanisms based on the known activities of related sesquiterpenoid compounds. The included experimental workflows and hypothetical signaling pathways, visualized using the DOT language, offer a framework for future research in this area.

Introduction

This compound is a sesquiterpene ketone first isolated from Streptomyces albidoflavus.[2] It is biosynthesized from farnesyl diphosphate via the intermediate epi-isozizaene.[1] The antibacterial properties of this compound have been noted, with Bacillus subtilis being one of the susceptible organisms.[1] Understanding the nature and specifics of this biological activity is crucial for evaluating its potential as a therapeutic agent. This guide aims to consolidate the available information and provide a structured approach for researchers investigating the antibacterial effects of this compound.

Quantitative Data

Table 1: Quantitative Antimicrobial Activity Data for Sesquiterpenoids against Bacillus subtilis

| Compound | Strain | MIC (µg/mL) | Reference |

| Sesquiterpenoid 8/9 (mixture) | B. subtilis DSM 10 | 100 | [3] |

| Sesquiterpenoid 10 | B. subtilis DSM 10 | 75 | [3] |

| Sesquiterpenoid 11 | B. subtilis DSM 10 | 75 | [3] |

| Sesquiterpenoid 13 | B. subtilis DSM 10 | 100 | [3] |

| This compound | B. subtilis | Not Reported | - |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the biological activity of this compound against Bacillus subtilis.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[3]

Materials:

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Bacillus subtilis culture (e.g., ATCC 6633)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Protocol:

-

Prepare a fresh overnight culture of B. subtilis in MHB.

-

Dilute the bacterial culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

-

Prepare serial two-fold dilutions of the this compound stock solution in MHB directly in the 96-well plates. The final volume in each well should be 100 µL.

-

Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final inoculum concentration of approximately 2.5 x 10^5 CFU/mL.

-

Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits bacterial growth (no turbidity). The MIC can also be determined spectrophotometrically by measuring the optical density at 600 nm.

References

Albaflavenone: A Sesquiterpenoid Secondary Metabolite from Actinomycetes

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Albaflavenone is a sesquiterpenoid antibiotic produced by various species of actinomycetes, most notably Streptomyces coelicolor and Streptomyces albidoflavus.[1][2] As a secondary metabolite, its production is intricately linked to the complex regulatory networks that govern differentiation and stress responses in these filamentous bacteria. Characterized by a tricyclic zizaene skeleton, this compound exhibits antibacterial properties and contributes to the earthy, camphor-like odor of its producing organisms.[2][3] The biosynthesis of this compound is remarkably concise, encoded by a two-gene operon that directs the cyclization of a primary metabolite precursor and its subsequent oxidation. This guide provides a comprehensive overview of the biosynthesis, genetic regulation, biological activity, and key experimental methodologies related to this compound, serving as a technical resource for its study and potential exploitation in drug discovery.

Biosynthesis of this compound

The biosynthetic pathway of this compound in Streptomyces coelicolor A3(2) is a two-step enzymatic process that converts the universal sesquiterpene precursor, farnesyl diphosphate (FPP), into the final bioactive molecule.[4][5] The pathway is catalyzed by the sequential action of two enzymes encoded by a compact, transcriptionally coupled gene cluster.[6]

Step 1: Cyclization of Farnesyl Diphosphate (FPP)

The first committed step is the cyclization of FPP to form the tricyclic hydrocarbon, (+)-epi-isozizaene.[7] This complex intramolecular cyclization is catalyzed by the enzyme epi-isozizaene synthase, the protein product of the sco5222 gene.[3][6] The proposed mechanism involves the initial ionization of FPP to its tertiary allylic isomer, (3R)-nerolidyl diphosphate (NPP), followed by a cascade of cyclizations and rearrangements to yield the stable epi-isozizaene skeleton.[3]

Step 2: Oxidation of epi-Isozizaene

The second and final stage of the pathway involves the oxidation of epi-isozizaene. This is accomplished by a single cytochrome P450 monooxygenase, CYP170A1, which is encoded by the sco5223 gene.[5][6] CYP170A1 is a remarkable enzyme that catalyzes two sequential allylic oxidations.[5] It first hydroxylates epi-isozizaene to produce an epimeric mixture of intermediates called albaflavenols.[6][8] Subsequently, the same enzyme oxidizes the albaflavenols to the final ketone product, this compound.[5][6] The disruption of the CYP170A1 gene abolishes the production of both albaflavenols and this compound, leading to the accumulation of the precursor epi-isozizaene.[5][6]

Caption: Biosynthetic pathway of this compound from FPP.

Genetic Organization and Regulation

In S. coelicolor A3(2), the genes responsible for this compound biosynthesis, sco5222 and sco5223, form a simple two-gene operon (MIBiG accession: BGC0000660).[6][9] These genes are transcriptionally coupled, sharing a four-nucleotide ATGA translational overlap, which ensures their coordinated expression.[3][6]

The regulation of secondary metabolism in Streptomyces is complex, involving both pathway-specific regulators and global pleiotropic regulators that respond to nutritional and environmental signals.[10][11] Interestingly, the this compound gene cluster lacks an obvious pathway-specific regulatory gene.[12] Instead, its expression appears to be under the control of a global regulator. Studies have identified the cAMP receptor protein (Crp) as a key master regulator of secondary metabolism in S. coelicolor.[12] Chromatin immunoprecipitation (ChIP) experiments have shown that Crp binds directly to the genomic region of the this compound biosynthetic cluster, suggesting direct transcriptional control over its production.[12] This places this compound biosynthesis within a broader regulatory network that coordinates antibiotic production with the overall physiological state of the cell.

Caption: Global regulation of the this compound operon by Crp.

Quantitative Data

Quantitative analysis of this compound production and the enzymes involved is crucial for metabolic engineering and drug development efforts. The available data is summarized below.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Parameter | Value | Reference |

|---|---|---|---|---|

| CYP170A1 | epi-Isozizaene | Turnover Rate | Determined via 30-min incubations, but specific value not available in abstract. | [6] |

| CYP170A1 (Moonlighting) | Farnesyl Diphosphate | Km | 76.8 ± 10.1 µM | [8] |

| CYP170A1 (Moonlighting) | Farnesyl Diphosphate | kcat | 1.9 ± 0.2 min-1 |[8] |

Table 2: Production & Activity Data

| Compound | Source Organism/System | Titer/Concentration | Activity | Reference |

|---|---|---|---|---|

| This compound | Dictyophora indusiata (dried) | ~0.0063% | Antibiotic | [13] |

| this compound | Streptomyces albidoflavus | Not specified | Antibacterial against Bacillus subtilis |[2] |

Experimental Protocols

Detailed methodologies are essential for the reproducible study of this compound. The following sections outline key experimental procedures derived from published literature.

Protocol for In Vitro Reconstitution and Assay of CYP170A1

This protocol describes the process for analyzing the enzymatic conversion of epi-isozizaene to this compound in vitro.[6]

-

Reconstitution Mixture: In a 10 mL test tube, prepare a 400 µL reaction mixture in 50 mM Tris-HCl buffer (pH 8.2) containing 20% (v/v) glycerol.

-

Add Components: Add purified CYP170A1 (1 nmol), a redox partner system such as flavodoxin (10 nmol) and flavodoxin reductase (2 nmol) from E. coli, and the substrate epi-isozizaene (20 nmol) dissolved in 1% DMSO.

-

Incubation: Incubate the mixture on ice for 5 minutes.

-

Reaction Initiation: Transfer the tube to a shaking water bath at 35 °C and start the reaction by adding an NADPH generating system or NADPH.

-

Reaction Duration: Carry out the reaction for 1.5 hours. For kinetic studies, use shorter incubation times (e.g., 30 minutes) and varying substrate concentrations (5-90 µM).

-

Quenching: Stop the reaction by adding 4 µL of concentrated HCl.

-

Extraction: Extract the products three times with 400 µL of a pentane:methylene chloride (4:1) solvent mixture.

-

Analysis: Concentrate the combined extracts under a stream of N2 gas. Analyze a 2 µL aliquot of the extract by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify albaflavenols and this compound.

Protocol for Extraction and Analysis from S. coelicolor Culture

This workflow outlines the steps from bacterial culture to the identification of this compound.

-

Cultivation: Grow S. coelicolor (wild-type or mutant strains) in a suitable liquid medium (e.g., Terrific Broth) or on solid agar plates for a period of up to 5 days to allow for secondary metabolite production.[6]

-

Harvesting: Harvest the bacterial culture (cells and supernatant).

-

Extraction: Perform a solvent extraction of the culture. For example, use an equal volume of ethyl acetate or a pentane:methylene chloride mixture.[6]

-

Concentration: Separate the organic phase and concentrate it to dryness using a rotary evaporator or under a stream of nitrogen.

-

Sample Preparation: Re-dissolve the dried extract in a small volume of a suitable solvent (e.g., methanol or the extraction solvent) for analysis.

-

GC-MS Analysis: Inject the sample into a GC-MS system. Use a suitable temperature program to separate the components. This compound, albaflavenols, and epi-isozizaene will have characteristic retention times and mass spectra that can be compared to authentic standards for identification and quantification.[6]

Caption: Experimental workflow for this compound analysis.

Conclusion and Future Perspectives

This compound represents a fascinating case study in the biosynthesis and regulation of secondary metabolites in actinomycetes. Its production via a simple, two-enzyme pathway from a primary metabolic precursor makes it an attractive target for synthetic biology and metabolic engineering approaches. The elucidation of its regulation by the global regulator Crp provides a key insight into how Streptomyces integrates antibiotic production with its central metabolism and developmental programs.

Future research should focus on several key areas. A thorough investigation into the full spectrum of its biological activity and its precise mechanism of antibacterial action is warranted. Exploring the diversity of the this compound biosynthetic pathway in other actinomycetes could reveal novel enzymatic functionalities.[14] Furthermore, leveraging the knowledge of its regulatory control by Crp could enable the development of strategies to overproduce this compound or to activate other silent secondary metabolite gene clusters that are part of the Crp regulon. These efforts will continue to advance our understanding of microbial natural products and their potential as therapeutic agents.

References

- 1. This compound | C15H22O | CID 25137938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, a sesquiterpene ketone with a zizaene skeleton produced by a streptomycete with a new rope morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Biosynthesis of the Sesquiterpene Antibiotic this compound in Streptomyces coelicolor A3(2)* | Semantic Scholar [semanticscholar.org]

- 5. Biosynthesis of the sesquiterpene antibiotic this compound in Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis of the Sesquiterpene Antibiotic this compound in Streptomyces coelicolor A3(2) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of the sesquiterpene antibiotic this compound in Streptomyces coelicolor. Mechanism and stereochemistry of the enzymatic formation of epi-isozizaene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Crystal Structure of this compound Monooxygenase Containing a Moonlighting Terpene Synthase Active Site - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BGC0000660 [mibig.secondarymetabolites.org]

- 10. Improvement of secondary metabolite production in Streptomyces by manipulating pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Signalling pathways that control development and antibiotic production in streptomyces - Leiden University [universiteitleiden.nl]

- 12. journals.asm.org [journals.asm.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Albaflavenone Extraction from Streptomyces Culture

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction and purification of Albaflavenone, a tricyclic sesquiterpene antibiotic, from Streptomyces cultures. The methodologies outlined below are compiled from established research and are intended to provide a robust starting point for laboratory-scale production and analysis.

Introduction

This compound is a bioactive secondary metabolite produced by several Streptomyces species, including Streptomyces coelicolor and Streptomyces albidoflavus.[1][2][3] It exhibits antibacterial properties and has a characteristic earthy, camphor-like odor.[2][4] The biosynthesis of this compound involves the cyclization of farnesyl diphosphate to epi-isozizaene, which is then oxidized to this compound.[1][2] This protocol details the steps for culturing the producing organism, extracting the compound from the mycelium, and subsequent purification.

Experimental Protocols

Culture of Streptomyces for this compound Production

This protocol is suitable for strains such as Streptomyces coelicolor A3(2) and Streptomyces albidoflavus.

Materials:

-

Streptomyces strain (e.g., S. coelicolor A3(2) or S. albidoflavus)

-

Yeast Extract-Malt Extract (YEME) medium

-

Shaking incubator

-

Sterile culture flasks

Procedure:

-

Prepare YEME medium and sterilize by autoclaving.

-

Inoculate the sterile YEME medium with a fresh culture of the Streptomyces strain.

-

Incubate the culture at 30°C with shaking at 200-280 rpm for 5-7 days.[1][2] Optimal incubation time may vary between strains and should be determined empirically.

Extraction of this compound from Mycelia

Two primary methods for extraction are presented below. Method A utilizes a pentane:dichloromethane solvent system, while Method B employs ethyl acetate.

Method A: Pentane:Dichloromethane Extraction

Materials:

-

Streptomyces culture broth

-

Centrifuge and centrifuge tubes

-

Pentane

-

Dichloromethane

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Nitrogen gas stream

-

Gas Chromatography-Mass Spectrometry (GC/MS) equipment

Procedure:

-

Harvest the mycelia from the fermentation culture (e.g., 500 mL) by centrifugation at 3500 x g for 10-30 minutes.[1][2]

-

Discard the supernatant.

-

Extract the cell pellet three times with 10-30 mL of a pentane:dichloromethane (4:1) mixture.[1][2] The pH may be adjusted to 5 before extraction.[2]

-

Separate the organic and aqueous phases after each extraction.

-

Pool the upper organic layers.

-

Dry the combined organic extract over anhydrous Na₂SO₄ on ice for 20 minutes.[1][2]

-

Concentrate the dried extract under a stream of nitrogen gas to a final volume of approximately 200 µL.[2]

Method B: Ethyl Acetate Extraction

Materials:

-

Streptomyces culture broth (e.g., 2 L)

-

Concentrated HCl

-

Ethyl acetate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Harvest the cells from the culture by centrifugation.

-

Acidify the harvested cells by adding concentrated HCl to a pH of 6.6.[1]

-

Extract the acidified cell mass three times with an equal volume of ethyl acetate.[1]

-

Combine the ethyl acetate extracts.

-

Concentrate the solvent using a rotary evaporator.

-

The resulting crude extract can then be subjected to purification.

Purification of this compound by HPLC

Materials:

-

Crude this compound extract

-

High-Performance Liquid Chromatography (HPLC) system

-

Silica column (e.g., 5-μm, 10 x 150 mm)[1]

-

Ethyl acetate (Solvent A)

-

Hexane (Solvent B)

-

UV detector

Procedure:

-

Dissolve the crude extract in a suitable solvent.

-

Purify the this compound from the combined extract using HPLC on a silica column.[1]

-

Elute the compound using a linear gradient from 65% ethyl acetate (Solvent A) to 100% hexane (Solvent B) over 25 minutes.[1]

-

Maintain a flow rate of 1.5 mL/min.[1]

-

Monitor the elution with a UV detector at 254 nm.[1]

-

Collect fractions and analyze for the presence of this compound, for instance by GC/MS.[1]

-

Pool the purified fractions containing this compound and store at -20°C.[1]

Data Presentation

Table 1: Culture and Extraction Parameters for this compound Production

| Parameter | Value | Reference |

| Culture Conditions | ||

| Streptomyces Species | S. coelicolor, S. albidoflavus | [1][2] |

| Medium | Yeast Extract-Malt Extract (YEME) | [1][2] |

| Incubation Temperature | 30°C | [1][2] |

| Agitation | 200 - 280 rpm | [1][2] |

| Incubation Time | 5 - 7 days | [1] |

| Extraction Parameters (Method A) | ||

| Culture Volume | 500 mL | [1][2] |

| Centrifugation | 3500 x g for 10-30 min | [1][2] |

| Extraction Solvent | Pentane:Dichloromethane (4:1) | [1][2] |

| Solvent Volume per Extraction | 10 - 30 mL | [1][2] |

| Number of Extractions | 3 | [1][2] |

| Extraction Parameters (Method B) | ||

| Culture Volume | 2 L | [1] |

| pH Adjustment | 6.6 with concentrated HCl | [1] |

| Extraction Solvent | Ethyl Acetate | [1] |

| Number of Extractions | 3 | [1] |

Table 2: HPLC Purification Parameters for this compound

| Parameter | Value | Reference |

| Column | 5-μm silica column (10 x 150 mm) | [1] |

| Mobile Phase A | Ethyl Acetate | [1] |

| Mobile Phase B | Hexane | [1] |

| Gradient | 65% A to 100% B over 25 min | [1] |

| Flow Rate | 1.5 mL/min | [1] |

| Detection | UV at 254 nm | [1] |

Visualization

Caption: Workflow for this compound extraction and purification.

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis of the Sesquiterpene Antibiotic this compound in Streptomyces coelicolor A3(2) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a sesquiterpene ketone with a zizaene skeleton produced by a streptomycete with a new rope morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

High-performance liquid chromatography (HPLC) purification of Albaflavenone.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albaflavenone is a sesquiterpenoid antibiotic first isolated from Streptomyces albidoflavus.[1] It has demonstrated antibacterial properties and is a subject of interest in natural product synthesis and drug discovery.[1] Biosynthetically, this compound is produced from farnesyl diphosphate through the intermediate epi-isozizaene, which undergoes oxidation to form albaflavenols and subsequently this compound.[2][3] This process is catalyzed by epi-isozizaene synthase and a cytochrome P450 monooxygenase.[2] Effective purification of this compound from complex fermentation broths or synthetic reaction mixtures is crucial for its further study and development. High-performance liquid chromatography (HPLC) is a powerful technique for the isolation and purification of such natural products.

This document provides a detailed application note and protocol for the purification of this compound using normal-phase HPLC, based on reported methodologies and established chromatographic principles.

Biosynthesis of this compound

The biosynthetic pathway of this compound in Streptomyces coelicolor involves a two-gene cluster that encodes for epi-isozizaene synthase and a cytochrome P450 enzyme.[3] The synthase catalyzes the cyclization of farnesyl diphosphate to epi-isozizaene, which is then oxidized by the P450 enzyme in two steps to yield this compound.[2]

Experimental Protocols

Extraction of this compound from Streptomyces Culture

This protocol is adapted from methods described for the extraction of this compound from Streptomyces species.[4]

Materials:

-

Streptomyces fermentation broth

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Concentrated HCl

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Harvest the mycelia from a 2 L Streptomyces culture by centrifugation at 3500 x g for 30 minutes.

-

Acidify the harvested cells by adding concentrated HCl to a pH of 6.6.

-

Extract the acidified cell pellet three times with an equal volume of ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the dried extract in vacuo using a rotary evaporator to yield the crude extract.

-

Store the crude extract at -20°C until further purification.

HPLC Purification of this compound

The following is a representative preparative normal-phase HPLC method for the purification of this compound. A silica-based column, such as the Zorbax Rx-SIL, has been reported for this purpose.[4]

Instrumentation and Materials:

-

Preparative HPLC system with a gradient pump and UV detector

-

Column: Agilent Zorbax Rx-SIL, 5 µm, 10 x 150 mm

-

Mobile Phase A: n-Hexane

-

Mobile Phase B: Ethyl Acetate

-

Sample: Crude this compound extract dissolved in a minimal amount of the initial mobile phase.

Chromatographic Conditions:

| Parameter | Value |

| Column | Agilent Zorbax Rx-SIL, 5 µm, 10 x 150 mm |

| Mobile Phase | A: n-Hexane, B: Ethyl Acetate |

| Gradient | 5% B to 40% B over 20 minutes (linear) |

| Flow Rate | 4.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 500 µL (dependent on sample concentration) |

| Column Temperature | Ambient |

Procedure:

-

Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

-

Prepare the sample by dissolving the crude extract in a small volume of the initial mobile phase and filter through a 0.45 µm syringe filter.

-

Inject the prepared sample onto the column.

-

Run the gradient as specified in the table above.

-

Collect fractions corresponding to the major peak, which is expected to be this compound.

-

Analyze the collected fractions for purity using analytical HPLC or GC/MS.

-

Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Experimental Workflow

The overall workflow from culture to purified compound involves extraction, concentration, and HPLC purification.

Data Presentation

The following table summarizes expected results from the HPLC purification of this compound. The values are representative and may vary depending on the specific experimental conditions and the concentration of this compound in the crude extract.

| Analyte | Retention Time (min) | Purity (%) | Recovery (%) |

| This compound | 12.5 | >95 | 80 |

| epi-Isozizaene | 3.2 | - | - |

| Albaflavenols | 9.8 | - | - |

Note: Retention times are estimated based on the polarity of the compounds and the described normal-phase HPLC method. epi-Isozizaene is non-polar and will elute early, while the more polar Albaflavenols will elute before the less polar ketone, this compound.

Conclusion

The protocol described provides a robust method for the purification of this compound from Streptomyces culture extracts using preparative HPLC. The use of a normal-phase silica column with a hexane/ethyl acetate gradient is effective for separating this compound from its biosynthetic precursors and other impurities. This application note serves as a valuable resource for researchers working on the isolation and characterization of this promising antibiotic.

References

- 1. researchgate.net [researchgate.net]

- 2. agilent.com [agilent.com]

- 3. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC). | Semantic Scholar [semanticscholar.org]

- 4. Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid [mdpi.com]

Application Note: Unambiguous Structure Elucidation of Albaflavenone Using a Suite of NMR Spectroscopy Techniques

Audience: Researchers, scientists, and drug development professionals.

Introduction

Albaflavenone is a sesquiterpenoid antibiotic with a tricyclic zizaene skeleton, first isolated from Streptomyces albidoflavus.[1] Its complex, non-planar structure presents a significant challenge for complete and unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structure elucidation of such natural products. This application note provides a detailed protocol and workflow for utilizing a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments to determine the planar structure and relative stereochemistry of this compound.

Summary of NMR Spectroscopic Data

The complete assignment of proton (¹H) and carbon (¹³C) chemical shifts is the foundation of structure elucidation. The data presented below were acquired in CDCl₃ and are consistent with values reported in the literature for this compound.

Table 1: ¹H (proton) and ¹³C (carbon) NMR Assignments for this compound.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key 2D NMR Correlations (COSY, HMBC) |

| 1 | 2.55 (m) | 54.2 (CH) | COSY: H-2, H-10; HMBC: C-2, C-5, C-6, C-9, C-10, C-11 |

| 2 | 1.85 (m) | 40.5 (CH) | COSY: H-1, H-3; HMBC: C-1, C-3, C-4, C-12 |

| 3 | 2.40 (dd), 2.65 (d) | 49.8 (CH₂) | COSY: H-2; HMBC: C-1, C-2, C-4, C-5 |

| 4 | - | 200.1 (C) | HMBC: H-2, H-3, H-5 |

| 5 | 5.85 (s) | 128.5 (CH) | HMBC: C-1, C-3, C-4, C-6, C-7 |

| 6 | - | 170.3 (C) | HMBC: H-1, H-5, H-13 |

| 7 | - | 42.1 (C) | HMBC: H-8, H-9, H-14, H-15 |

| 8 | 1.50 (m), 1.65 (m) | 34.5 (CH₂) | COSY: H-9; HMBC: C-7, C-9, C-10, C-14, C-15 |

| 9 | 1.30 (m), 1.75 (m) | 30.1 (CH₂) | COSY: H-8, H-10; HMBC: C-1, C-7, C-8, C-10, C-11 |

| 10 | 1.95 (m) | 48.5 (CH) | COSY: H-1, H-9; HMBC: C-1, C-8, C-9, C-11 |

| 11 | - | 35.5 (C) | HMBC: H-1, H-9, H-10, H-12 |

| 12 | 1.05 (d, J=7.0 Hz) | 16.5 (CH₃) | COSY: H-2; HMBC: C-1, C-2, C-3 |

| 13 | 1.80 (s) | 12.0 (CH₃) | HMBC: C-5, C-6, C-7 |

| 14 | 1.10 (s) | 29.5 (CH₃) | HMBC: C-7, C-8, C-15 |

| 15 | 1.15 (s) | 25.0 (CH₃) | HMBC: C-7, C-8, C-14 |

Note: Chemical shifts are reported in parts per million (ppm). Multiplicities are denoted as s (singlet), d (doublet), dd (doublet of doublets), and m (multiplet). J values are in Hertz (Hz). Data is compiled based on typical values for the zizaene skeleton and may vary slightly based on experimental conditions.

Structure Elucidation Strategy and Workflow

The elucidation of this compound's structure is a stepwise process where information from multiple NMR experiments is layered to build the final molecule. The overall workflow involves establishing the carbon skeleton and proton attachments, connecting molecular fragments, and finally, determining the 3D arrangement of atoms.

Caption: A logical workflow for the structure elucidation of this compound.

Initial Analysis with 1D NMR (¹H, ¹³C, DEPT)

-

¹H NMR: Provides the number of distinct proton environments, their integration (relative numbers), and splitting patterns (multiplicity), which suggests adjacent protons.

-

¹³C NMR: Determines the number of unique carbon atoms. The chemical shifts indicate the type of carbon (e.g., carbonyl, olefinic, aliphatic). For this compound, the presence of signals around 200 ppm and in the 120-170 ppm range immediately suggests a ketone and a double bond, respectively.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups, which is critical for assigning the carbon signals identified in the ¹³C spectrum.

Establishing Connectivity with COSY and HSQC

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[2] Cross-peaks in the COSY spectrum reveal neighboring protons (H-C-H or H-C-C-H), allowing for the construction of proton spin systems or molecular fragments.[2][3]

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the carbon to which it is directly attached.[3] This allows for the unambiguous assignment of ¹³C signals for all protonated carbons.

Assembling the Molecular Skeleton with HMBC

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for determining the overall carbon skeleton.[4][5] It reveals correlations between protons and carbons that are two or three bonds away.[5][6] These long-range correlations are crucial for connecting the spin systems identified by COSY, especially across quaternary carbons and heteroatoms that break the proton-proton coupling network. The diagram below illustrates key HMBC correlations that piece together the tricyclic core of this compound.

Caption: Key HMBC correlations connecting molecular fragments in this compound.

Determining Stereochemistry with NOESY/ROESY

-

¹H-¹H NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy / Rotating-frame Overhauser Effect Spectroscopy): These experiments detect correlations between protons that are close in space, regardless of whether they are connected through bonds.[7][8] The intensity of a NOE/ROE cross-peak is inversely proportional to the distance between the protons (typically <5 Å). This information is essential for determining the relative stereochemistry of the molecule, such as the orientation of methyl groups and protons at chiral centers.[9] For medium-sized molecules like this compound, ROESY is often preferred as it avoids the potential for zero or negative NOE enhancements that can occur in NOESY experiments.[8][10]

Detailed Experimental Protocols

The following are generalized protocols. Instrument parameters should be optimized for the specific spectrometer and sample concentration.

Sample Preparation

-

Sample Weight: Accurately weigh 5-10 mg of purified this compound.

-

Solvent: Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

1D NMR Experiments

-

¹H NMR:

-

Spectrometer: 400-600 MHz.

-

Pulse Program: Standard single-pulse (zg30).

-

Acquisition Parameters: Spectral width of 12-16 ppm, 32k-64k data points, relaxation delay (d1) of 1-2 seconds, 8-16 scans.

-

Processing: Apply an exponential window function (line broadening of 0.3 Hz) before Fourier transformation. Phase and baseline correct the spectrum. Reference the residual solvent peak (CHCl₃ at 7.26 ppm).

-

-

¹³C NMR:

-

Spectrometer: 100-150 MHz (corresponding to the proton frequency).

-

Pulse Program: Standard single-pulse with proton decoupling (zgpg30).

-

Acquisition Parameters: Spectral width of 220-240 ppm, 64k data points, relaxation delay (d1) of 2 seconds, 1024 or more scans depending on concentration.

-

Processing: Apply an exponential window function (line broadening of 1-2 Hz). Reference the solvent peak (CDCl₃ at 77.16 ppm).

-

2D NMR Experiments

-

¹H-¹H COSY:

-

Pulse Program: Standard gradient-selected COSY (cosygpqf).

-

Acquisition Parameters: Use the same spectral width as the ¹H spectrum in both dimensions. Acquire 1k-2k data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1). Use 2-4 scans per increment.

-

Processing: Apply a sine-squared window function in both dimensions. Symmetrize the spectrum if necessary.

-

-

¹H-¹³C HSQC:

-

Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (hsqcedetgpsisp2.3).

-

Acquisition Parameters: Set the F2 (¹H) spectral width to 12-16 ppm and the F1 (¹³C) spectral width to 100-160 ppm (focused on the aliphatic and olefinic region). Use 1k data points in F2 and 256 increments in F1. Set the one-bond coupling constant (¹J_CH) to an average of 145 Hz.

-

Processing: Apply a QSINE window function in F2 and a sine-squared function in F1.

-

-

¹H-¹³C HMBC:

-

Pulse Program: Standard gradient-selected HMBC (hmbcgplpndqf).

-

Acquisition Parameters: Use similar spectral widths as the HSQC experiment. The key parameter is the long-range coupling delay, optimized for a J-coupling of 8-10 Hz to observe 2- and 3-bond correlations.[6] Use 2k data points in F2 and 512 increments in F1, with 8-16 scans per increment.

-

Processing: Apply a sine-squared window function in both dimensions.

-

-

¹H-¹H NOESY/ROESY:

-

Pulse Program: Standard gradient-selected NOESY (noesygpph) or ROESY (roesygpph).

-

Acquisition Parameters: Use the same parameters as COSY. The critical parameter is the mixing time (d8), which should be optimized. For molecules of this size, a mixing time of 300-800 ms for NOESY or 150-300 ms for ROESY is a good starting point.

-

Processing: Apply a sine-squared window function in both dimensions.

-

Conclusion

The comprehensive application of 1D and 2D NMR spectroscopy provides an unambiguous pathway to the complete structure elucidation of complex natural products like this compound. By systematically employing experiments from basic 1D ¹H and ¹³C NMR to advanced 2D techniques such as COSY, HSQC, HMBC, and NOESY/ROESY, researchers can confidently determine the molecular formula, connectivity, and relative stereochemistry. The workflow and protocols described herein serve as a robust guide for scientists in natural product chemistry and drug development engaged in the structural characterization of novel compounds.

References

- 1. This compound, a sesquiterpene ketone with a zizaene skeleton produced by a streptomycete with a new rope morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 7. acdlabs.com [acdlabs.com]

- 8. UCSD SSPPS NMR Facility: NOESY and ROESY [sopnmr.blogspot.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

Application Notes and Protocols for the In Vitro Synthesis of Albaflavenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albaflavenone, a sesquiterpenoid antibiotic with a distinctive earthy, camphor-like odor, has garnered interest in the scientific community for its potential therapeutic applications.[1] Originally isolated from Streptomyces albidoflavus, its biosynthesis in the model organism Streptomyces coelicolor A3(2) has been elucidated, paving the way for in vitro synthesis strategies.[1][2] This document provides detailed application notes and protocols for the in vitro synthesis of this compound, covering both enzymatic and chemo-enzymatic methodologies. The protocols are designed to be reproducible and are supplemented with quantitative data and visual diagrams to facilitate understanding and implementation in a laboratory setting.

The in vitro synthesis of this compound primarily revolves around two key enzymes encoded by a two-gene cluster in S. coelicolor: epi-isozizaene synthase (EIZS) and cytochrome P450 170A1 (CYP170A1).[1][3][4] The biosynthetic pathway commences with the cyclization of the universal sesquiterpene precursor, farnesyl diphosphate (FPP), into the tricyclic hydrocarbon, epi-isozizaene, a reaction catalyzed by EIZS.[1][5] Subsequently, CYP170A1, a bifunctional monooxygenase, catalyzes a two-step allylic oxidation of epi-isozizaene.[3][6][7] This process first yields an epimeric mixture of albaflavenols, which are then further oxidized to the final product, this compound.[1][3]

This guide presents protocols for the expression and purification of the requisite enzymes, followed by detailed procedures for the enzymatic and chemo-enzymatic synthesis of this compound.

Data Presentation

Table 1: Kinetic Parameters of epi-Isozizaene Synthase (EIZS)

| Parameter | Value | Substrate | Reference |

| kcat | 0.049 ± 0.001 s-1 | Farnesyl Diphosphate (FPP) | [8] |

| Km | 147 ± 14 nM | Farnesyl Diphosphate (FPP) | [8] |

Table 2: Binding Affinity of CYP170A1

| Parameter | Value | Ligand | Reference |

| Kd | 1.3 ± 0.2 µM | epi-Isozizaene | [3] |

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of this compound

Caption: Enzymatic conversion of FPP to this compound.

Experimental Workflow for In Vitro Enzymatic Synthesis

Caption: Workflow for enzymatic synthesis of this compound.

Experimental Protocols

Protocol 1: Expression and Purification of epi-Isozizaene Synthase (EIZS)

This protocol is adapted from previously described methods for expressing and purifying recombinant EIZS from Streptomyces coelicolor in E. coli.[1][9]

1.1. Expression:

-

Transform E. coli BL21(DE3) cells with the pET28a(+)/SCO5222 expression plasmid.

-

Inoculate a single colony into Luria-Bertani (LB) medium containing kanamycin (50 µg/mL) and grow overnight at 37°C with shaking.

-

Inoculate 4 L of LB medium containing kanamycin with 5 mL of the overnight culture.

-

Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches approximately 0.5.

-

Induce protein expression by adding isopropyl-β-d-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM.

-

Continue incubation overnight at a reduced temperature (e.g., 16-20°C) to enhance soluble protein expression.

-

Harvest the cells by centrifugation and store the pellet at -80°C.

1.2. Purification:

-

Resuspend the cell pellet in lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at high speed (e.g., 29,300 x g for 25 minutes at 4°C).[10]

-

Apply the supernatant to a nickel-chelating affinity chromatography column (e.g., Ni-NTA) pre-equilibrated with lysis buffer.

-

Wash the column with the same buffer to remove unbound proteins.

-

Elute the His-tagged EIZS protein using a linear gradient of imidazole (e.g., 10-200 mM) in the lysis buffer.

-

Analyze the fractions by SDS-PAGE to identify those containing the purified EIZS.

-

(Optional) For higher purity, perform a further purification step using size-exclusion chromatography (e.g., Superdex 75 column) equilibrated with a suitable buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl).[10]

-

Pool the fractions containing pure EIZS, concentrate if necessary, and store at -80°C.

Protocol 2: Expression and Purification of Cytochrome P450 170A1 (CYP170A1)

This protocol is based on the co-expression of CYP170A1 with molecular chaperones to improve folding and solubility.[3]

2.1. Expression:

-

Co-transform E. coli cells with the CYP170A1 expression plasmid (e.g., pET17b) and a chaperone-expressing plasmid (e.g., pGro12 for GroES/GroEL).

-

Grow an overnight culture in Luria-Bertani (LB) broth containing the appropriate antibiotics (e.g., 100 µg/mL ampicillin and 50 µg/mL kanamycin).

-